Diethylene glycol dipropionate

Description

Contextualization within Organic Ester Chemistry

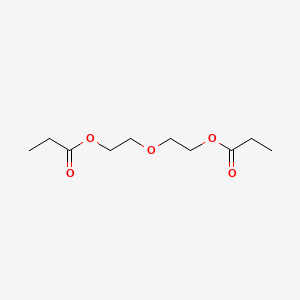

Diethylene glycol dipropionate, with the chemical formula C10H18O5, is classified as a diester of diethylene glycol and propionic acid. nih.gov Structurally, it features a diethylene glycol backbone with propionate (B1217596) groups esterified to the terminal hydroxyl groups. This places it within the broader family of organic esters, which are characterized by the presence of a carboxyl group where the hydroxyl group is replaced by an alkoxy group. As a glycol ester, it shares characteristics with other compounds in this class, such as its utility as a solvent and plasticizer. ontosight.ainih.gov

Historical Perspectives on Glycol Ester Research

The study of glycol esters is rooted in the broader history of organic synthesis and polymer chemistry. Early research into glycols and their derivatives was driven by the need for effective solvents, humectants, and plasticizers in various industries. nih.govwikipedia.org The development of ethylene (B1197577) oxide-based glycol ethers and their esters, for instance, has a history spanning over half a century in the coatings industry due to their excellent performance properties. nih.gov While specific historical research focused solely on this compound is not extensively documented in early literature, the foundational knowledge gained from the study of related glycol esters, such as those derived from ethylene glycol and propylene (B89431) glycol, paved the way for the investigation and application of this more complex diester. wikipedia.orgcir-safety.org The synthesis of various glycol esters, including those from aldehydes, has been a topic of academic exploration for many decades, contributing to the understanding of esterification processes relevant to this compound. acs.org

Current Research Landscape and Emerging Trends in this compound Studies

Current research on this compound and related glycol esters is multifaceted. A significant area of investigation revolves around its application as a plasticizer. chemicaliran.comatamanchemicals.com Researchers are exploring its compatibility with various polymers, such as polyvinyl chloride (PVC) and polyvinyl acetates, to enhance flexibility and durability in materials like coatings, adhesives, and films. atamanchemicals.com

Another emerging trend is the use of diethylene glycol derivatives in the synthesis of advanced materials. For instance, di(ethylene glycol) vinyl ether, a related compound, is being studied for its ability to be polymerized into materials with applications in biomedicine and surface protection due to its water solubility and stability. chemicalbook.com While not directly this compound, this research highlights the growing interest in the functionalization of diethylene glycol for creating novel polymers.

Furthermore, the synthesis methods for glycol esters are continuously being refined. Research into composite catalysts for the synthesis of related compounds like diethylene glycol diformate aims to improve reaction efficiency, yield, and environmental friendliness, which could have implications for the production of this compound as well. google.com

Significance of this compound in Advanced Materials and Chemical Synthesis

The significance of this compound lies in its role as a versatile intermediate and functional additive in the production of advanced materials. Its primary application is as a plasticizer, where it imparts flexibility and processability to polymers. ontosight.aichemicaliran.com This is crucial for manufacturing a wide range of products, from flexible PVC items to adhesives and coatings. chemicaliran.comatamanchemicals.com

In chemical synthesis, diethylene glycol serves as a precursor for various compounds, and its esterification to form dipropionate enhances its utility. wikipedia.org The properties of this compound, such as its high boiling point and good solvency, make it a valuable component in formulations for inks, dyes, and other chemical preparations. ontosight.aiwikipedia.org The broader class of diethylene glycol derivatives is essential in the production of polyurethanes and polyester (B1180765) resins, highlighting the foundational importance of this chemical family in the polymer industry. wikipedia.orgechem-eg.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by several key objectives. A primary goal is to fully characterize its physical and chemical properties to expand its range of applications. This includes detailed studies on its solvency, viscosity, and compatibility with a wider array of polymeric systems.

Another objective is to optimize its synthesis processes to be more efficient, cost-effective, and environmentally benign. This involves exploring novel catalysts and reaction conditions.

Furthermore, a significant area of academic interest is the development of new applications for this compound. This includes its potential use in novel polymer formulations, as a component in functional fluids, and as a building block for more complex molecules in organic synthesis. The overarching aim is to leverage its unique chemical structure to create materials with enhanced performance characteristics.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18O5 | nih.govbuyersguidechem.com |

| Molecular Weight | 218.25 g/mol | nih.gov |

| IUPAC Name | 2-(2-propanoyloxyethoxy)ethyl propanoate | nih.gov |

| CAS Number | 6942-59-2 | nih.govbuyersguidechem.com |

| Boiling Point | 278.93°C (estimate) | chem960.comchemicalbook.com |

| Density | 1.0563 (estimate) | chem960.comchemicalbook.com |

| Refractive Index | 1.4300 (estimate) | chem960.comchemicalbook.com |

| Water Solubility | 34.75 g/L | chemicalbook.com |

| XLogP3 | 0.8 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-propanoyloxyethoxy)ethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMVCTFOVNOGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCOCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219578 | |

| Record name | 2,2'-Oxybisethyl dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-59-2 | |

| Record name | Ethanol, 2,2′-oxybis-, 1,1′-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybisethyl dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol dipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Oxybisethyl dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybisethyl dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering for Diethylene Glycol Dipropionate

Esterification Pathways for Diethylene Glycol Dipropionate Production

Direct esterification is a conventional and widely utilized method for producing this compound. This process involves the reaction of diethylene glycol with two equivalents of propionic acid, typically in the presence of an acid catalyst to accelerate the reaction rate. The fundamental reaction is a reversible equilibrium, and to drive the reaction towards the formation of the diester, the removal of water, a byproduct, is essential.

One approach to direct esterification involves heating the reactants at elevated temperatures, often between 130°C and 230°C, while removing the water of reaction. google.com This can be facilitated by bubbling an inert gas, such as carbon dioxide or nitrogen, through the reaction mixture or by using an entraining agent like toluene (B28343) or xylene to form an azeotrope with water. google.com In some instances, the esterification can be carried out without a catalyst at very high temperatures (270-275°C), where an excess of the carboxylic acid can itself act as a catalyst. google.com

The synthesis of diethylene glycol esters of synthetic fatty acids has been reported at temperatures of 110-120°C with a reaction time of 2-2.5 hours, using toluene as an azeotrope-forming mixture. researchgate.net For the synthesis of diethylene glycol monoesters, reaction temperatures around 80°C have been employed with reaction times of one to two hours, yielding products in the range of 65-72%. google.com

A potential alternative to using propionic acid is the use of propionic anhydride (B1165640). This method offers the advantage of not producing water as a byproduct, thus eliminating the need for its removal to drive the reaction equilibrium. The reaction of an anhydride with an alcohol is generally faster and proceeds to completion. Propionic anhydride is a colorless liquid that can be used as a propionylating agent in the manufacturing of various special esters. chemicalbook.com

Table 1: Reaction Parameters for Direct Esterification of Diethylene Glycol Esters

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Diethylene Glycol | Lonazolac | Sulfuric Acid | 80 | 2 | 65 | google.com |

| Diethylene Glycol | Diclofenac | p-Toluene Sulfonic Acid & o-Phosphoric Acid | 80 | 1 | - | google.com |

| Diethylene Glycol | Synthetic Fatty Acids | Sulfoaromatic Compounds | 110-120 | 2-2.5 | - | researchgate.net |

| Diethylene Glycol | Caprylic Acid | None | 270-275 | - | - | google.com |

Note: The data in this table is for the synthesis of various diethylene glycol esters, as specific data for the dipropionate was not available in the searched literature.

Transesterification, or alcoholysis, is another important pathway for the synthesis of this compound. This process involves the reaction of diethylene glycol with a propionate (B1217596) ester of a more volatile alcohol, such as methyl propionate or ethyl propionate. The reaction is driven forward by the removal of the more volatile alcohol byproduct. This method is particularly useful in industrial settings for producing unsaturated carboxylic acid esters as it can help prevent oligomerization that might occur at the higher temperatures of direct esterification.

The reaction is typically catalyzed by acids or bases. Common catalysts include mineral acids, metal hydroxides, metal oxides, and metal alkoxides like aluminum isopropoxide and tetraalkoxytitanium. google.com.na More recently, catalyst systems involving metal 1,3-dicarbonyl complexes, such as zinc or iron acetylacetonates, in combination with a salt like zinc chloride, have been developed. google.com These catalysts have shown high activity and selectivity in the production of various esters. google.com

Reaction temperatures for transesterification are generally mild, ranging from approximately 80°C to 120°C. google.com.na The initial molar ratio of the starting ester to the alcohol is typically between 1:1 and 10:1, with a preferred range of 2:1 to 5:1 to facilitate the removal of the product alcohol. google.com

Enzymatic synthesis represents a greener and more selective alternative for the production of esters like this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions, which minimizes byproduct formation and energy consumption.

In enzymatic esterification, a lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to catalyze the reaction between diethylene glycol and propionic acid. nih.gov The reaction is typically carried out in an organic solvent to facilitate the dissolution of reactants and the removal of water. Alternatively, solvent-free systems can be employed.

Enzymatic transesterification involves the reaction of diethylene glycol with a propionate ester in the presence of a lipase. This approach avoids the production of water, which can simplify the process. The selection of the lipase is crucial for the efficiency of the reaction. For instance, in the synthesis of diacylglycerols, lipase CN-TL from Thermomyces lanuginosus was selected for its catalytic activity in glycerolysis. nih.gov Immobilization of the lipase on a solid support can enhance its stability and allow for its reuse, making the process more economically viable. nih.gov

Catalytic Systems in this compound Synthesis

Homogeneous catalysts are dissolved in the reaction mixture, leading to high catalytic activity due to the excellent contact between the catalyst and reactants. For the direct esterification of diethylene glycol, common homogeneous catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid and benzol sulfonic acid. google.com Lewis acids, for example, zinc chloride, and phosphoric acids are also effective. google.com In some cases, a mixture of catalysts, such as p-toluenesulfonic acid and o-phosphoric acid, is used. google.com

While effective, homogeneous catalysts can present challenges in terms of separation from the product mixture, which can lead to corrosion issues and product contamination. Neutralization and subsequent purification steps are often required, adding to the complexity and cost of the process.

A study on the hydrogenation of esters utilized a homogeneous ruthenium triphosphine (B1213122) complex, which demonstrated the potential of transition metal complexes in ester-related reactions. dur.ac.uk

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. This offers significant advantages in terms of catalyst separation, which can often be achieved by simple filtration, and reusability. This simplifies the downstream processing and reduces waste.

For esterification reactions, solid acid catalysts are of particular interest. These materials possess acidic sites on their surface that can catalyze the reaction. Examples of solid acid catalysts include zeolites, ion-exchange resins, and sulfated metal oxides.

Zeolites, such as H-ZSM-5, have been investigated for the synthesis of diethylene glycol methyl ether acetate (B1210297), demonstrating high yields and selectivity. mdpi.com The acidic properties and channel structure of zeolites play a crucial role in their catalytic performance. mdpi.com Ion-exchange resins, like Amberlyst-35, have also been shown to be effective catalysts for the esterification of alcohols, achieving high yields under optimized conditions. nih.gov

The development of novel solid acid catalysts is an active area of research. For instance, supported Nafion catalysts have been designed for the carbonylation of formaldehyde, showcasing high reactivity and selectivity. mdpi.com The properties of these catalysts, such as surface area and acid site density, can be tailored to optimize their performance for specific reactions. mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid, Zinc chloride | High activity and selectivity, mild reaction conditions. | Difficult to separate from product, potential for corrosion and contamination, catalyst loss. |

| Heterogeneous | Zeolites (H-ZSM-5), Ion-exchange resins (Amberlyst), Sulfated metal oxides | Easy separation and recovery, reusability, reduced waste and corrosion. | Potentially lower activity than homogeneous catalysts, mass transfer limitations, may require higher temperatures/pressures. |

Biocatalysis and Enzyme Immobilization for Esterification

The use of enzymes, particularly lipases, as biocatalysts for ester synthesis represents a significant advancement toward milder and more selective reaction conditions. Lipases are known to effectively catalyze polycondensation and esterification reactions in organic environments. acs.orgsci-hub.box

A notable example analogous to DEG-DP synthesis is the lipase-catalyzed polymerization of diethylene glycol (DEG) with dimethyl terephthalate (B1205515). acs.orgacs.orgnih.gov In this process, supported lipases from Candida antarctica are used in a toluene solvent. acs.org The reaction demonstrates the feasibility of forming ester linkages with DEG under enzymatic control. The process can be engineered to favor the formation of specific cyclic compounds over linear polymers by adjusting reactant concentrations. acs.orgacs.org

Enzyme immobilization is a critical technology for making biocatalysis industrially viable. Immobilization enhances enzyme stability, allows for reuse over multiple cycles, and simplifies product purification. nih.govmdpi.com Common methods include:

Adsorption: Enzymes are attached to the surface of a support material, like a resin, through non-covalent interactions. This method is simple, and the enzyme often retains high activity. mdpi.com

Entrapment: Enzymes are "caged" within a polymer network or fiber matrix. This technique can prevent enzyme leakage and denaturation, leading to high reusability. mdpi.com

Covalent Bonding: Enzymes are attached to a support, such as nylon, via strong covalent bonds. This method can result in highly stable catalysts that retain activity over extended periods. nih.govnih.gov For instance, a lipase from Candida cylindracea immobilized on a nylon support was used for the synthesis of various esters and retained about one-third of its initial activity after 72 days of repeated use. nih.gov

The selection of the immobilization technique and support material is crucial and depends on the specific application and process conditions. mdpi.com

Novel Synthetic Routes to this compound

Emerging synthetic strategies aim to improve the efficiency and environmental footprint of ester production by incorporating principles of green chemistry and advanced process engineering.

Green chemistry provides a framework for designing chemical processes that minimize waste and environmental impact. Key principles applicable to DEG-DP synthesis include using catalysts over stoichiometric reagents, designing for energy efficiency, and utilizing safer solvents. sci-hub.box Enzymatic polymerization is considered an eco-friendly technique for polyester (B1180765) preparation. sci-hub.box Microwave-assisted synthesis has also been explored as an energy-efficient method for esterification reactions involving diethylene glycol, significantly reducing reaction times compared to conventional heating. researchgate.net

Supercritical carbon dioxide (scCO₂) is an environmentally benign alternative to traditional organic solvents for chemical synthesis. nih.gov Its low critical temperature and pressure allow for the preservation of thermally unstable compounds. nih.gov Esterification reactions can be carried out effectively in scCO₂. For example, continuous esterification processes using a zirconium oxide catalyst in scCO₂ have demonstrated high selectivity. researchgate.net

The combination of biocatalysis and supercritical fluids offers further advantages. A biphasic solvent system composed of poly(ethylene glycol) (PEG) and scCO₂ is well-suited for lipase-catalyzed acylation of alcohols, allowing for either batch or continuous flow reactions where the scCO₂ is used to extract the products. rsc.org While the direct synthesis of DEG-DP in scCO₂ is not widely documented, the synthesis of other esters, such as fatty acid starch esters and diglycolic acid esters, has been successfully demonstrated, indicating the high potential of this technology. acs.orgrug.nl Studies on the lipase-catalyzed synthesis of esters from oleic acid in scCO₂ have shown that reaction rates can be significantly enhanced in the near-critical region. oup.com

Flow chemistry, or continuous processing, offers significant advantages for the scalable and safer production of chemicals. Current time information in Bangalore, IN.cetjournal.it Performing reactions in a continuous flow system, such as a microreactor or a packed bed reactor, allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. cetjournal.it This technology has been successfully applied to the synthesis of nitrate (B79036) esters, including diethylene glycol dinitrate, achieving high yields (>90%) with short residence times. cetjournal.it While batch reactors offer versatility, continuous flow manufacturing is gaining momentum in the pharmaceutical and fine chemical industries due to its potential for creating more environmentally friendly and efficient processes. Current time information in Bangalore, IN. The principles of continuous flow can be directly applied to the esterification of diethylene glycol with propionic acid to develop a highly scalable and inherently safer production method for this compound.

Reaction Kinetics and Thermodynamic Optimization in this compound Synthesis

Understanding the kinetics and thermodynamics of the esterification reaction is essential for optimizing process conditions to maximize yield and purity. acs.org

The molar ratio of reactants is a critical parameter in esterification. In the synthesis of esters from diols like diethylene glycol, an excess of one reactant is often used to drive the equilibrium towards the product side.

Stoichiometry: For the synthesis of diethylene glycol dibenzoate, a close analogue of DEG-DP, a molar ratio of benzoic acid to diethylene glycol of 2:1.05 to 2:1.1 is used. google.com In another study involving the esterification of lauric acid with diethylene glycol, an optimal molar ratio of acid to diol was found to be 2:1.3 . researchgate.net Kinetic studies on the esterification of diethylene glycol monobutyl ether with acetic acid also highlight the importance of the reactant molar ratio on the conversion rate. epa.govresearchgate.net Generally, increasing the excess of the alcohol or acid component accelerates the reaction rate and increases the final conversion. core.ac.uk

| Ester Synthesized | Reactants | Optimal Molar Ratio (Acid:Alcohol) | Reference |

|---|---|---|---|

| Diethylene Glycol Dibenzoate | Benzoic Acid : Diethylene Glycol | 2 : 1.05 | google.com |

| Diethylene Glycol Dilaurate (Ester) | Lauric Acid : Diethylene Glycol | 2 : 1.3 | researchgate.net |

| Methyl Pentanoate | Pentanoic Acid : Methanol | 1 : 10 | core.ac.uk |

Purity: The purity of reactants, particularly the absence of water, is crucial for achieving high conversion rates in esterification. Since esterification is an equilibrium reaction that produces water as a byproduct, the presence of water in the initial reactant mixture can shift the equilibrium towards the reactants, thereby reducing the final yield. cetjournal.it A study on the esterification of oleic acid demonstrated that increasing ethanol (B145695) purity from 80% to 100% resulted in a significant increase in both the conversion of the acid and the yield of the ester product. cetjournal.it Therefore, using high-purity diethylene glycol and propionic acid is essential for maximizing the efficiency of DEG-DP synthesis.

| Ethanol Purity (%) | Ethyl Oleate Yield (%) | Oleic Acid Conversion (%) |

|---|---|---|

| 80 | 8.58 | - |

| 100 | 13.90 | 55.60 |

Effects of Temperature, Pressure, and Reaction Time on Yield and Selectivity

The synthesis of this compound via the esterification of diethylene glycol with propionic acid is a reversible reaction. Consequently, the reaction parameters of temperature, pressure, and reaction time are critical in optimizing the yield and selectivity towards the desired diester product.

In the synthesis of diethylene glycol esters, reaction temperatures are typically elevated. For instance, a general method for preparing esters of diethylene glycol with lower fatty acids, such as propionic acid, involves heating the reactants at a temperature of around 110°C in the presence of a catalyst. google.com For the synthesis of other diethylene glycol esters, such as the diformate, reaction temperatures are maintained between 110-140°C. In a study on the esterification of diethylene glycol with lauric acid using microwave heating, an optimal temperature of 190°C was established. researchgate.net

Interactive Data Table: Effect of Temperature on Analogous Diethylene Glycol Ester Synthesis The following data is from a study on the esterification of diethylene glycol with lauric acid, a reaction analogous to the synthesis of this compound.

| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Calcined Zn-Mg-Al | 190 | 1.5 | 98.2 |

| Tin (II) oxalate | 190 | 1.5 | 65.4 |

| Amberlyst-15 | 190 | 1.5 | 31.6 |

Data derived from a study on microwave-assisted esterification of diethylene glycol with lauric acid. researchgate.net

Pressure: The effect of pressure on the liquid-phase esterification of diethylene glycol is primarily related to the removal of the water byproduct. By conducting the reaction under reduced pressure, the boiling point of water is lowered, facilitating its removal from the reaction mixture. This continuous removal of water shifts the reaction equilibrium towards the formation of the this compound, thereby increasing the yield.

Reaction Time: The reaction time is interdependent with the temperature and the catalyst used. A longer reaction time generally leads to a higher conversion of the reactants into products until the reaction reaches equilibrium. However, extended reaction times at high temperatures can also promote the aforementioned side reactions. In the microwave-assisted synthesis of diethylene glycol laurate, a significantly shorter reaction time of 1.5 hours was sufficient to achieve high conversion, compared to conventional heating methods which might take several hours. researchgate.net For the synthesis of diethylene glycol diformate, the continuous feeding time for one of the reactants is reported to be between 1-3 hours.

Solvent Effects and Reaction Medium Engineering

The choice of solvent and the engineering of the reaction medium are crucial for maximizing the yield and selectivity of this compound. The primary role of the solvent in this esterification is often to facilitate the removal of water produced during the reaction.

Azeotropic Removal of Water: A common and effective technique is azeotropic distillation. An inert organic solvent that forms a low-boiling azeotrope with water, such as benzene, toluene, or xylene, is added to the reaction mixture. google.com As the mixture is heated, the water-solvent azeotrope distills off, is condensed, and collected in a phase separator (e.g., a Dean-Stark apparatus). The organic solvent, being immiscible with water, is then continuously returned to the reaction vessel. This constant removal of water drives the equilibrium towards the product side, resulting in a higher yield of this compound.

Solventless (Bulk) Synthesis: In some instances, the esterification can be carried out in the absence of a solvent, a process known as bulk synthesis. In this scenario, one of the reactants, typically the propionic acid, may be used in excess to act as both a reactant and the reaction medium. The removal of water is then typically achieved by applying a vacuum or by bubbling an inert gas, such as nitrogen, through the reaction mixture.

Reactive Distillation: Reactive distillation is an advanced process engineering technique that combines reaction and separation in a single unit. For the synthesis of esters like this compound, the reactants are fed into a distillation column where the reaction occurs. The more volatile byproduct, water, is continuously removed from the top of the column, while the less volatile product, this compound, is collected at the bottom. This method can significantly improve conversion and reduce process costs.

Mechanistic Investigations of Diethylene Glycol Dipropionate Reactivity

Hydrolytic Degradation Mechanisms

The hydrolytic degradation of diethylene glycol dipropionate involves the cleavage of its ester bonds, a process that can be catalyzed by acids, bases, or enzymes. This section explores the mechanistic details of these degradation pathways.

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of esters like this compound in an aqueous medium typically follows a pseudo-first-order kinetic model. The reaction involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The rate of this reaction is proportional to the concentration of both the ester and the acid catalyst. scribd.com However, in an aqueous solution where water is the solvent, its concentration remains virtually constant. Therefore, the rate law can be simplified to a pseudo-first-order equation with respect to the ester concentration.

A proposed mechanism for the acid-catalyzed hydrolysis of one of the ester groups in this compound is as follows:

Protonation of the carbonyl oxygen: (CH₃CH₂COOCH₂CH₂OCH₂CH₂OOCCH₂CH₃) + H₃O⁺ ⇌ (CH₃CH₂C(OH⁺)OCH₂CH₂OCH₂CH₂OOCCH₂CH₃) + H₂O

Nucleophilic attack by water: (CH₃CH₂C(OH⁺)OCH₂CH₂OCH₂CH₂OOCCH₂CH₃) + H₂O ⇌ (CH₃CH₂C(OH)(OH₂⁺)OCH₂CH₂OCH₂CH₂OOCCH₂CH₃)

Proton transfer: (CH₃CH₂C(OH)(OH₂⁺)OCH₂CH₂OCH₂CH₂OOCCH₂CH₃) + H₂O ⇌ (CH₃CH₂C(OH)₂OCH₂CH₂OCH₂CH₂OOCCH₂CH₃) + H₃O⁺

Elimination of the alcohol (diethylene glycol monopropionate): (CH₃CH₂C(OH)₂OCH₂CH₂OCH₂CH₂OOCCH₂CH₃) ⇌ CH₃CH₂COOH + HOCH₂CH₂OCH₂CH₂OOCCH₂CH₃

The second ester group would then undergo hydrolysis through a similar mechanism to yield diethylene glycol and another molecule of propionic acid. The rate-determining step is typically the nucleophilic attack by water on the protonated ester.

Table 1: Pseudo-First-Order Rate Constants for Acid-Catalyzed Hydrolysis of Ethyl Acetate (B1210297) at 25°C

| Acid Catalyst | Catalyst Concentration (M) | Rate Constant (k, s⁻¹) |

|---|---|---|

| HCl | 0.1 | 2.5 x 10⁻⁵ |

| HCl | 0.5 | 1.25 x 10⁻⁴ |

| H₂SO₄ | 0.1 | 2.7 x 10⁻⁵ |

This data is illustrative and based on typical values for ethyl acetate hydrolysis.

Base-Catalyzed Hydrolysis Pathways

The hydrolysis of esters is also effectively catalyzed by bases. This process, known as saponification, is typically faster than acid-catalyzed hydrolysis. nih.gov The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction is generally second-order, being first-order in both the ester and the hydroxide ion concentration. nih.gov

The proposed mechanism for the hydrolysis of one ester linkage is as follows:

Nucleophilic attack of hydroxide ion: (CH₃CH₂COOCH₂CH₂OCH₂CH₂OOCCH₂CH₃) + OH⁻ → (CH₃CH₂C(O⁻)(OH)OCH₂CH₂OCH₂CH₂OOCCH₂CH₃)

Formation of a tetrahedral intermediate.

Collapse of the intermediate and elimination of the alkoxide ion: (CH₃CH₂C(O⁻)(OH)OCH₂CH₂OCH₂CH₂OOCCH₂CH₃) → CH₃CH₂COOH + ⁻OCH₂CH₂OCH₂CH₂OOCCH₂CH₃

Proton transfer: CH₃CH₂COOH + ⁻OCH₂CH₂OCH₂CH₂OOCCH₂CH₃ → CH₃CH₂COO⁻ + HOCH₂CH₂OCH₂CH₂OOCCH₂CH₃

The subsequent hydrolysis of the second ester group follows the same pathway. Studies on the base-catalyzed hydrolysis of oligo(ethylene glycol) methacrylates have shown that the reaction rate can decrease in highly concentrated solutions. nih.govresearchgate.net

Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Esters in Aqueous Solution at 25°C

| Ester | Base | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Ethyl Acetate | NaOH | 0.11 |

| Methyl Acetate | NaOH | 0.19 |

This data is for illustrative purposes to show typical rates for similar esters.

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters under mild conditions. The mechanism of enzymatic hydrolysis typically involves the formation of an enzyme-substrate complex. mdpi.com For this compound, an esterase would bind the substrate in its active site.

The general mechanism for enzyme-catalyzed ester hydrolysis is as follows:

Binding of the substrate: The this compound molecule binds to the active site of the enzyme.

Nucleophilic attack: A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is often facilitated by a catalytic triad (B1167595) of amino acids.

Formation of an acyl-enzyme intermediate: The intermediate collapses, releasing the alcohol portion (diethylene glycol monopropionate) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (propionic acid).

This process would then be repeated for the second ester group. The kinetics of enzymatic hydrolysis often follow the Michaelis-Menten model, where the reaction rate is dependent on the substrate concentration and the enzyme's kinetic parameters (Kₘ and k_cat). While specific enzymes for the hydrolysis of this compound are not detailed in the available literature, lipases and esterases are known to act on a broad range of ester substrates.

Oxidative Reaction Mechanisms

The oxidative degradation of this compound can occur through various pathways, including radical-mediated and photochemical processes. These reactions typically target the ether linkage and the ester groups.

Radical-Mediated Oxidation Pathways

Radical-mediated oxidation is initiated by the formation of highly reactive radical species, such as hydroxyl radicals (•OH). These radicals can abstract a hydrogen atom from the this compound molecule, leading to the formation of a carbon-centered radical.

A plausible pathway for the radical-mediated oxidation of the diethylene glycol portion of the molecule is as follows:

Initiation: Formation of a hydroxyl radical, for example, through the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). researchgate.net

Hydrogen abstraction: The hydroxyl radical abstracts a hydrogen atom from a carbon adjacent to the ether oxygen or the ester group. (CH₃CH₂COOCH₂CH₂)₂O + •OH → (CH₃CH₂COOCH₂ĊH)O(CH₂CH₂OOCCH₂CH₃) + H₂O

Reaction with oxygen: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. (CH₃CH₂COOCH₂ĊH)O(CH₂CH₂OOCCH₂CH₃) + O₂ → (CH₃CH₂COOCH₂(OO•)CH)O(CH₂CH₂OOCCH₂CH₃)

Propagation and termination: The peroxyl radical can then participate in a series of reactions, leading to the formation of hydroperoxides, which can further decompose to form aldehydes, ketones, and carboxylic acids. researchgate.net Studies on the oxidation of diethylene glycol have identified products such as formaldehyde, formic acid, and acetic acid. nih.gov

Table 3: Products Identified from the Oxidation of Diethylene Glycol

| Oxidation Process | Major Products |

|---|---|

| Ozonation | Glycolaldehyde, Glyoxal, Formaldehyde, Acetaldehyde, Acetic Acid, Formic Acid, Pyruvic Acid, Oxalic Acid, Glyoxalic Acid. nih.gov |

This data is based on the oxidation of the parent alcohol, diethylene glycol, and indicates potential degradation products of the glycol backbone of this compound.

Photochemical Oxidation Kinetics

Photochemical oxidation involves the absorption of light, which can lead to the formation of excited states or the generation of radical species that initiate oxidation. This compound itself may not absorb significantly in the near-UV and visible regions, but photosensitizers present in a system can initiate its degradation.

The kinetics of photochemical oxidation are influenced by factors such as the wavelength and intensity of light, the concentration of the substrate, and the presence of photosensitizers or radical initiators like hydrogen peroxide. researchgate.net The reaction often proceeds via radical mechanisms similar to those described in the previous section.

For instance, the photolysis of hydrogen peroxide (H₂O₂ + hν → 2 •OH) can generate hydroxyl radicals that attack the this compound molecule. The rate of degradation would depend on the quantum yield of this process and the subsequent reaction rates of the hydroxyl radicals with the substrate. Studies on the photodegradation of ethylene (B1197577) glycols have shown that the oxidation mechanism involves consecutive reactions, leading to the formation of smaller molecules and eventually low molecular weight carboxylic acids like glycolic, oxalic, and formic acids. researchgate.net

Interactions with Specific Oxidants (e.g., Bromate (B103136) Ion Systems)

While direct mechanistic studies on the oxidation of this compound by bromate ion systems are not extensively detailed in available literature, significant insights can be drawn from investigations into its parent compound, diethylene glycol. The oxidative cleavage of diethylene glycol by bromate ions has been studied in a hydrochloric acid medium. jocpr.comjocpr.com The kinetics of this reaction reveal that the rate is dependent on the first power of the concentration of both diethylene glycol and the bromate ion. jocpr.com Furthermore, the reaction rate demonstrates a first-order dependence on the concentration of H+ ions, indicating the crucial role of the acidic medium. jocpr.com

The proposed mechanism for this oxidative cleavage involves the formation of an unstable bromate ester as an intermediate. jocpr.com This ester is believed to form in the rate-determining step through the reaction of diethylene glycol with bromate and H+. jocpr.com Subsequently, this unstable intermediate decomposes in a single-step, two-electron transfer process to yield the final reaction products. jocpr.com Formaldehyde has been identified as one of the oxidation products of diethylene glycol in this reaction. jocpr.com This process of forming a bromate ester intermediate has been noted in other investigations involving the oxidation of alcohols by bromate ions. jocpr.com

Table 1: Kinetic Parameters of Diethylene Glycol Oxidation by Bromate Ion

| Reactant | Order of Reaction |

|---|---|

| Diethylene Glycol | 1 jocpr.com |

| Bromate Ion | 1 jocpr.com |

| Hydrogen Ion (H+) | 1 jocpr.com |

Thermal Decomposition Pathways and Stability Studies

The thermal stability of diethylene glycol itself is generally considered robust under standard storage and handling conditions, with no decomposition reported. basf.com However, studies on polymers and derivatives containing diethylene glycol units reveal specific decomposition pathways initiated by this structural component.

Research on the thermal decomposition of poly(diethylene glycol terephthalate) (PDEGT) has shown that the diethylene glycol (DEG) unit is a point of weakness. strath.ac.uk The degradation of PDEGT occurs in two distinct steps, with the first step initiating approximately 100 K below the degradation temperature of polyethylene (B3416737) terephthalate (B1205515) (PET). strath.ac.uk A proposed mechanism specific to the DEG units involves a "back-biting" reaction where random ether groups along the polymer backbone form cyclic oligomers. strath.ac.uk These cyclic species, which contain ether moieties, are then released at around 245 °C, constituting the first major step of the polymer's degradation. strath.ac.uk

In another context, the thermal decomposition of energetic composites containing diethylene glycol dinitrate (DEGDN) has been investigated. nih.gov For a composite of nitrocellulose and DEGDN, thermal analysis showed two primary weight-loss events. nih.gov The first, occurring at a peak temperature of 161.5 °C, was primarily attributed to the volatilization and decomposition of the DEGDN component. nih.gov The second stage, at a higher temperature, corresponded to the thermolysis of nitrocellulose. nih.gov The incorporation of ammonium (B1175870) nitrate (B79036) as an oxidizer was found to lower the decomposition peak temperatures of the NC-DEGDN film, indicating a catalytic effect on the thermal breakdown. nih.gov

Table 2: Thermal Decomposition Stages of Diethylene Glycol Derivatives and Polymers

| Material | Decomposition Step | Peak Temperature (°C) | Associated Process |

|---|---|---|---|

| Poly(diethylene glycol terephthalate) (PDEGT) | 1st Step | ~245 strath.ac.uk | Formation and evolution of cyclic oligomers from DEG units. strath.ac.uk |

| Nitrocellulose/DEGDN Composite | 1st Stage | 161.5 nih.gov | Volatilization and decomposition of DEGDN. nih.gov |

| Nitrocellulose/DEGDN Composite | 2nd Stage | 204.6 nih.gov | Thermolysis of nitrocellulose. nih.gov |

Polymerization and Cross-linking Reaction Mechanisms Involving this compound Derivatives

Derivatives of diethylene glycol are significant in the field of polymer chemistry, particularly as cross-linking agents. Diethylene glycol dimethacrylate (DEGDMA), for instance, is a monomer used to create cross-linked polymer networks. nih.govmdpi.com The polymerization of such monomers can, however, be incomplete, leading to the potential release of unreacted monomers. nih.gov

DEGDMA is utilized in the synthesis of pH-responsive microgels through precipitation polymerization with methacrylic acid. mdpi.com The degree of cross-linking and the type of cross-linker, such as DEGDMA, can be adjusted to tune the volume phase transition of the resulting microgels to a narrow neutral pH range (6.4 to 7.4). mdpi.com The reactivity of these dimethacrylate cross-linkers is high, which can lead to the formation of highly polymerized compounds. mdpi.com

Another derivative, diethylene glycol divinyl ether (DGDE), has been studied for its polymerization and photocrosslinking reactions. researchgate.net While cationic copolymerization of divinyloxy monomers often leads to cross-linked gels, experimental conditions can be controlled to produce soluble copolymers. researchgate.net For example, the copolymerization of DGDE with butyl vinyl ether using iodine as an initiator can yield soluble products. researchgate.net

In the broader context of material formulation, related compounds like triethylene glycol dipropionate are employed as low molecular weight plasticizers in adhesive compositions to modify the properties of the primary hydrophilic polymer. google.com

Polymer Science and Advanced Material Applications of Diethylene Glycol Dipropionate

Diethylene Glycol Dipropionate as a Monomer in Polymer Synthesis

Free-Radical Polymerization Studies

No specific research has been identified that investigates the free-radical polymerization of this compound. For a molecule to undergo free-radical polymerization, it typically needs to contain a polymerizable double bond, such as a vinyl or acrylic group. This compound, in its standard structure, does not possess such functionalities, making it an unlikely candidate for direct homopolymerization via a free-radical mechanism. While derivatives of diethylene glycol, such as diethylene glycol diacrylate (DEGDA), are commonly used in free-radical polymerizations to form crosslinked networks, this is a different chemical entity from this compound. nih.govnih.gov

Polycondensation Reactions for Polyester (B1180765) Formation

The use of diethylene glycol is common in the synthesis of polyesters through polycondensation with dicarboxylic acids or their derivatives. iscientific.orgresearchgate.netceon.rs For instance, it is a comonomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) to modify its properties. google.com However, there is a lack of specific studies detailing the use of this compound as a monomer in polycondensation reactions. In a typical polycondensation for polyester formation, a diol (like diethylene glycol) reacts with a diacid. This compound is an ester and would not typically be used as a starting monomer in the same way as diethylene glycol. It is conceivable that it could be involved in transesterification reactions, but specific research on this for polyester synthesis is not apparent.

Role of this compound as a Plasticizer in Polymer Systems

There is no direct scientific literature available that specifically evaluates the role of this compound as a plasticizer in polymer systems. While other esters of diethylene glycol, such as diethylene glycol dibenzoate (DEGDB), are known and used as plasticizers, the plasticizing effects of the dipropionate variant have not been documented.

Interfacial Interactions and Compatibilization in Polymer Blends

Information regarding the interfacial interactions and compatibilization effects of this compound in polymer blends is not available in the scientific literature. The ability of a plasticizer to act as a compatibilizer depends on its chemical structure and its affinity for the different polymer phases in a blend. Without experimental data, any discussion on its potential role in reducing interfacial tension and improving blend morphology would be purely speculative.

Influence on Polymer Processability and Rheological Behavior

Specific studies on the influence of this compound on the processability and rheological behavior of polymers are absent from the available literature. Plasticizers generally lower the glass transition temperature (Tg) and melt viscosity of a polymer, which can improve its processability. However, the extent of this effect is highly dependent on the specific plasticizer-polymer system. Without dedicated research on this compound, its impact on polymer rheology remains uncharacterized.

This compound Derivatives as Crosslinking Agents in Polymer Networks

No research has been found that describes the synthesis or application of this compound derivatives as crosslinking agents in polymer networks. Crosslinking agents typically contain at least two reactive functional groups that can form covalent bonds between polymer chains. While derivatives of diethylene glycol, such as diethylene glycol diacrylate and diethylene glycol dimethacrylate, are widely used as crosslinkers in free-radical polymerizations, there is no indication that derivatives of this compound are utilized for this purpose. nih.govsigmaaldrich.comresearchgate.net

Formation and Characterization of Hydrogels

The direct use of this compound in the formation of hydrogels is not extensively documented in publicly available research. However, its molecular structure lends itself to potential applications in creating cross-linked networks. One study in the field of fluorescent sensors described a process where an azide-modified tetraphenylethylene (B103901) (TPE) undergoes a click reaction with this compound in the presence of copper (II) ions. acs.orgpku.edu.cn This reaction leads to the formation of intermolecular cross-linked products, which restricts intramolecular rotation and results in a significant enhancement of fluorescence. acs.orgpku.edu.cn While the primary application in this context was the detection of copper ions, the underlying principle of forming a cross-linked network is fundamental to hydrogel synthesis. acs.orgpku.edu.cn

| Potential Role in Hydrogel Systems | Reaction Type | Key Finding |

| Cross-linking agent | Click Chemistry | Forms intermolecular cross-linked networks with azide-modified compounds. acs.orgpku.edu.cn |

Development of Thermosensitive Polymer Systems

There is currently a lack of specific research data on the integration of this compound into the development of thermosensitive polymer systems. The field of thermosensitive polymers, which exhibit a lower critical solution temperature (LCST) or upper critical solution temperature (UCST), is dominated by other monomers and polymers. While diethylene glycol derivatives, in general, are used to create thermo-responsive materials, the specific contribution or application of the dipropionate variant in this area has not been a focus of published research.

Integration of this compound in Specialty Polymer Formulations

The most documented applications of this compound are found in its use as a specialty additive in various polymer formulations, where it primarily functions as a plasticizer or solvent.

This compound is identified as a plasticizer and solvent in several formulations for coatings, inks, and adhesives. epdf.pubgoogle.comgoogleapis.com Plasticizers are additives that increase the flexibility and durability of a material. In cellulosic plastics, this compound serves this plasticizing function. epdf.pubvdoc.pub

| Application Area | Function | Polymer System Example |

| Coatings & Inks | Solvent / Plasticizer | Solvent-based inkjet inks. google.comgoogleapis.comgoogle.com |

| Adhesives | Plasticizer | α-cyanoacrylate compositions. google.com |

| Plastics | Plasticizer | Cellulosic plastics. epdf.pubvdoc.pub |

The role of this compound in the fundamental synthesis of polyester and polyurethane resins is limited. However, it is cited as a component in specific polyurethane formulations. A patent for two-component castable polyurethane elastomers includes this compound in a list of suitable glycol derivatives that can be incorporated into the resin component. google.com In this context, it likely acts as a modifying agent or plasticizer, influencing the final properties of the cured elastomer. google.com

While its direct role as a monomer in the backbone of polyester resins is not detailed, its established use as a plasticizer for cellulosic plastics (a type of cellulose (B213188) ester) indicates its compatibility and function within this class of polymers. epdf.pubvdoc.pub

The application of this compound in elastomer science is primarily linked to its use in polyurethane systems. A US patent describes its inclusion in two-component castable polyurethane elastomer compositions. google.com These elastomers are noted for their use in a variety of demanding applications, including:

Solid industrial truck tires

Caster wheels

Rollers for printing and conveying

Shock absorbent pads and bumpers

Flexible mechanical couplings

Gaskets and seals

Electrical potting and encapsulation google.com

In these applications, the incorporation of this compound would contribute to the flexibility and durability of the final elastomeric product. google.com

Environmental Fate and Degradation Pathways of Diethylene Glycol Dipropionate

Biodegradation Studies in Environmental Compartments

Biodegradation is the principal mechanism for the environmental breakdown of Diethylene glycol dipropionate. This process relies on the metabolic activities of diverse microbial communities found in soil, water, and sediment. The initial and most critical step in its biodegradation is the enzymatic hydrolysis of the ester linkages.

While specific kinetic studies on this compound are not extensively documented, the aerobic biodegradation pathway can be inferred from studies on structurally similar compounds, such as diethylene glycol dibenzoate and diethylene glycol itself. The initial step is the enzymatic hydrolysis of one or both ester bonds by microbial esterases, yielding Diethylene glycol monopropionate and propionic acid, and subsequently, diethylene glycol and more propionic acid.

Studies on diethylene glycol dibenzoate have shown that the first hydrolysis step to the monoester and the corresponding carboxylic acid occurs readily. nih.gov However, the subsequent degradation of the monoester can be significantly slower. nih.gov For this compound, a similar two-step hydrolysis is expected:

This compound + H₂O → Diethylene glycol monopropionate + Propionic acid

Diethylene glycol monopropionate + H₂O → Diethylene glycol + Propionic acid

Once liberated, both diethylene glycol and propionic acid are subject to further aerobic degradation. Diethylene glycol is considered to be readily biodegradable under aerobic conditions. santos.commeglobal.biz Standardized tests have demonstrated significant removal of diethylene glycol over a 28-day period. santos.com Propionic acid, as a simple short-chain fatty acid, is also readily metabolized by a wide range of microorganisms in both aquatic and terrestrial environments.

Table 1: Aerobic Biodegradability of Related Compounds

| Compound | Test Method | Duration (days) | Degradation (%) | Reference |

|---|---|---|---|---|

| Diethylene Glycol | OECD 301B (CO₂ Evolution) | 28 | 70-80 | santos.com |

| Diethylene Glycol | OECD 301B (DOC Removal) | 28 | 90-100 | santos.com |

| Diethylene Glycol | OECD 301A (DOC Die-Away) | 28 | 90-100 | santos.com |

| Diethylene Glycol Monobutyl Ether | Activated Sludge | - | >99 | doaj.org |

Under anaerobic conditions, such as in buried sediments or certain wastewater treatment systems, this compound is also expected to undergo degradation, albeit typically at a slower rate than in aerobic environments. The degradation pathway would again commence with the hydrolytic cleavage of the ester bonds to form diethylene glycol and propionic acid.

Methanogenic consortia obtained from sewage sludge have been shown to degrade diethylene glycol. researchgate.netnih.gov The process involves the conversion of the glycol to intermediates such as ethanol (B145695) and acetate (B1210297), which are then utilized by other members of the microbial community, ultimately leading to the production of methane (B114726) and carbon dioxide. researchgate.netnih.gov The rate of anaerobic degradation of glycols has been observed to be inversely related to the size of the molecule. researchgate.netnih.gov

The microbial communities involved in anaerobic digestion are complex and involve several trophic groups. Hydrolytic and fermentative bacteria would be responsible for the initial breakdown of this compound and its intermediates. Subsequently, acetogenic bacteria would convert these products into acetate, hydrogen, and carbon dioxide, which are then consumed by methanogenic archaea.

Several environmental factors can significantly influence the rate at which this compound is biodegraded. These factors affect microbial activity and the bioavailability of the compound.

Temperature: Microbial metabolism is temperature-dependent. Generally, biodegradation rates increase with temperature up to an optimum, beyond which they decline.

pH: The activity of microbial enzymes is sensitive to pH. Optimal degradation occurs within a pH range that is favorable for the specific microbial populations involved.

Oxygen Availability: The presence or absence of oxygen is a critical determinant of the microbial pathways involved and the rate of degradation. Aerobic degradation is typically faster and more complete than anaerobic degradation.

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. A lack of these nutrients can limit the rate of biodegradation.

Microbial Population: The presence of a microbial community already adapted to degrading similar esters or glycols can lead to a more rapid onset of degradation. The density and diversity of the microbial population play a crucial role.

Environmental Mobility and Distribution

The mobility and distribution of this compound in the environment are primarily influenced by its tendency to adsorb to organic matter in soil and sediment and its potential to volatilize from surfaces.

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates that a substance is less likely to adsorb to soil organic matter and is therefore more mobile, with a higher potential to leach into groundwater. Conversely, a high Koc suggests strong adsorption and low mobility. chemsafetypro.com

No experimental Koc value for this compound has been documented in the available scientific literature. However, an estimation can be made based on its chemical structure and data from related compounds. The parent compound, diethylene glycol, has an estimated Koc value of 1, which suggests it is expected to have very high mobility in soil. nih.govsantos.com Another structurally related, though larger, compound, diethylene glycol dibenzoate, has an estimated Koc of 540, indicating low mobility. nih.gov

This compound is an ester formed from the highly water-soluble diethylene glycol. While the propionate (B1217596) ester groups make it less polar than the parent glycol, it is expected to retain a degree of water solubility. This suggests that its Koc value would be low, leading to weak adsorption to soil and sediment. Consequently, this compound is expected to be mobile in soil and has the potential to leach into groundwater.

Table 1: Estimated Soil Adsorption and Mobility of this compound and Related Compounds

| Compound | CAS Number | Estimated Koc Value | Expected Mobility in Soil |

|---|---|---|---|

| Diethylene Glycol | 111-46-6 | 1 nih.govsantos.com | Very High |

| This compound | 6942-59-2 | No data available; expected to be low | High to Moderate |

| Diethylene Glycol Dibenzoate | 120-55-8 | 540 nih.gov | Low |

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. A chemical's tendency to volatilize from water is determined by its Henry's Law constant, while volatilization from dry soil is related to its vapor pressure.

The vapor pressure of this compound is reported to be 0.00382 mmHg at 25°C. This low vapor pressure suggests that the compound is not highly volatile and is unlikely to volatilize significantly from dry soil surfaces.

An experimental Henry's Law constant for this compound is not available. However, this value can be qualitatively assessed. The Henry's Law constant for the parent compound, diethylene glycol, is very low, estimated at approximately 2.95 x 10⁻⁹ atm-m³/mol, indicating it will not volatilize from water. epa.gov For the related compound diethylene glycol dibenzoate, the estimated Henry's Law constant is 3 x 10⁻¹² atm-m³/mol, also indicating that volatilization from moist soil surfaces is not an important fate process. nih.gov Given its low vapor pressure and expected water solubility, this compound is presumed to have a low Henry's Law constant, making volatilization from water surfaces an insignificant environmental transport pathway.

Table 2: Physicochemical Properties Related to Volatilization

| Compound | CAS Number | Vapor Pressure (at 25°C) | Henry's Law Constant (atm-m³/mol) | Volatilization Potential |

|---|---|---|---|---|

| Diethylene Glycol | 111-46-6 | 0.0057 mmHg epa.gov | ~2.95 x 10⁻⁹ epa.gov | Low |

| This compound | 6942-59-2 | 0.00382 mmHg | No data available; expected to be low | Low |

Advanced Treatment and Remediation Strategies for Environmental Contamination

In cases of environmental contamination, various treatment technologies can be employed to degrade this compound into less harmful substances. These strategies generally fall into two categories: advanced oxidation processes and biological treatments.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org Common AOPs include ozonation, Fenton's reagent (H₂O₂ and iron salts), and UV/H₂O₂ systems.

While no studies have specifically investigated the AOP treatment of this compound, a degradation pathway can be proposed based on its chemical structure and extensive research on its parent compound, diethylene glycol. The first step in the degradation of this compound would likely be the hydrolytic cleavage of its two ester bonds. This reaction would yield diethylene glycol and two molecules of propionic acid.

Following this initial hydrolysis, the resulting diethylene glycol is known to be effectively degraded by AOPs. Studies on the oxidation of diethylene glycol by ozone and modified Fenton processes show that it reacts primarily with hydroxyl radicals. nih.govresearchgate.net The degradation of diethylene glycol proceeds through the formation of several intermediate products. Major products identified during ozonation include glycolaldehyde, glyoxal, formaldehyde, acetaldehyde, acetic acid, formic acid, pyruvic acid, oxalic acid, and glyoxalic acid. nih.govresearchgate.net The modified Fenton treatment primarily yields formaldehyde, formic acid, and acetic acids. nih.gov Ultimately, these intermediates can be mineralized to carbon dioxide and water.

Biological treatment utilizes microorganisms to break down organic contaminants. This approach is a common and effective method for treating wastewater and remediating contaminated soil and groundwater. Glycols are generally known to be biodegradable. cdc.govnih.govresearchgate.net

Specific studies on the bioremediation of this compound are not available. However, a plausible biodegradation pathway can be inferred. The initial step would involve enzymatic hydrolysis of the ester linkages by microbial enzymes such as esterases or lipases, which are common in the environment. This hydrolysis would release diethylene glycol and propionic acid.

Both of these breakdown products are known to be readily biodegradable. Propionic acid is a simple carboxylic acid that is easily metabolized by many microorganisms. Diethylene glycol has been shown to be biodegradable under both aerobic and anaerobic conditions by various microorganisms, including those found in soil and activated sludge. researchgate.netosti.govnih.gov Studies have demonstrated that microbial consortia isolated from soil can effectively degrade high concentrations of glycols. osti.gov The biodegradation of glycols in soil and water is a key process that prevents their persistence in the environment. cdc.gov Therefore, it is anticipated that this compound would be susceptible to biological treatment, undergoing a two-step degradation process of hydrolysis followed by the mineralization of its constituents.

Compound Index

Advanced Analytical Methodologies for Diethylene Glycol Dipropionate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For Diethylene glycol dipropionate, both gas and liquid chromatography are extensively utilized.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. measurlabs.com When coupled with a Flame Ionization Detector (FID), GC offers excellent sensitivity for quantifying organic compounds. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and affinity for the stationary phase.

For more definitive identification, GC is often paired with Mass Spectrometry (MS). GC-MS analysis provides detailed structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios. This combination is particularly valuable for confirming the presence of this compound and identifying potential impurities. measurlabs.com In some applications, tandem mass spectrometry (GC-MS/MS) is employed to enhance selectivity and achieve lower detection limits, which is critical when analyzing for trace levels of contaminants. nih.govnih.gov

Below is a table summarizing typical GC parameters for the analysis of related glycols, which can be adapted for this compound.

| Parameter | Typical Value |

| Column | DB-WAX, 30-m x 0.25-mm I.D. x 0.25-µm film |

| Injector Temperature | 230 - 250 °C |

| Oven Temperature Program | Initial 100°C, ramped to 240°C |

| Carrier Gas | Helium |

| Detector | FID or MS |

| MS Ion Source Temperature | 250 °C |

This data is representative of typical GC methods for glycol analysis and may require optimization for this compound. nih.govnih.govfda.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For compounds like this compound that lack a strong UV chromophore, derivatization is often necessary to enable detection by UV-Vis spectrophotometers. researchgate.netnih.gov A common approach involves pre-column derivatization with a reagent such as p-toluenesulfonyl isocyanate (TSIC) to introduce a UV-active moiety. nih.gov

The development of an HPLC method involves optimizing several parameters to achieve good separation and peak shape.

Key HPLC Method Parameters:

Column: A C18 analytical column is frequently used for the separation of derivatized glycols. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724) is typically employed. nih.gov

Detection: UV detection at a specific wavelength (e.g., 227 nm for TSIC derivatives) is common. nih.gov

Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time. nih.gov

The linearity of the method is established by analyzing a series of standards of known concentrations. A well-developed HPLC method can offer high precision and accuracy for the quantification of this compound in various matrices. nih.govsemanticscholar.org

Thin-Layer Chromatography (TLC) for Screening and Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective screening tool for the qualitative analysis of this compound. who.intscribd.com This technique is particularly useful for preliminary identification and for checking the purity of a sample before employing more sophisticated quantitative methods. nih.gov

In a typical TLC procedure, the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For visualization, a staining agent, such as potassium permanganate (B83412) or iodine vapor, is often used. nih.goviosrphr.org While TLC is generally not a quantitative method, it can provide semi-quantitative estimates and is valuable for at-site detection in resource-limited settings. scribd.comnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used for structural confirmation and functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the atoms within the this compound molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration of peak areas, and splitting patterns are all used to piece together the molecular structure.

¹³C NMR: This method provides information about the different types of carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbons.

The detection limit for determining diethylene glycol in wine using ¹³C NMR has been reported to be as low as 10 mg/l. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected IR absorption bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretching (alkane) | ~2900 |

| C=O stretching (ester) | ~1735 |

| C-O stretching (ester and ether) | 1200-900 |

These are approximate values and can vary slightly based on the specific molecular environment. scispace.com

The NIST WebBook provides reference IR spectra for this compound, which can be used for comparison and confirmation of identity. nist.gov FT-IR spectroscopy has been successfully used for the identification and determination of diethylene glycol in various products, with detection limits reported in the range of 0.051% to 0.068%. nih.gov

Mass Spectrometry (MS) for Molecular Structure Elucidation and Quantification

Mass spectrometry (MS) stands as a cornerstone in the analytical chemist's toolkit for the definitive identification and quantification of chemical compounds, including this compound. Its high sensitivity and specificity allow for detailed molecular structure elucidation and precise measurement, even in complex mixtures. upce.cziosrphr.org When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a powerful platform for analysis. who.int

Molecular Structure Elucidation:

The elucidation of the molecular structure of this compound via mass spectrometry begins with the ionization of the molecule. Techniques such as Electron Ionization (EI) or softer ionization methods like Electrospray Ionization (ESI) are employed. upce.czcdc.gov In EI, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern, often referred to as the mass spectrum, serves as a molecular fingerprint.

Analysis of this pattern allows chemists to piece together the compound's structure. For this compound, fragmentation would likely occur at the ester linkages and the ether bond, yielding predictable fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements of both the molecular ion and its fragments, which allows for the determination of the elemental composition with a high degree of confidence. upce.cz Tandem mass spectrometry (MS/MS) further enhances structural analysis by selecting a specific ion (a precursor ion) and subjecting it to further fragmentation to produce product ions. This technique provides more detailed structural information and increases the certainty of identification. upce.cziosrphr.org

Quantification:

For quantitative analysis, mass spectrometry is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, which significantly enhances sensitivity and reduces background noise. researchgate.net MRM, a tandem MS technique, offers even greater selectivity by monitoring a specific fragmentation transition (precursor ion → product ion). researchgate.net

To ensure accuracy, quantification is typically performed using an internal standard, which is a compound with similar chemical properties to the analyte but a different mass, added to the sample in a known concentration. nih.gov Stable-isotope-labeled analogs of the analyte are ideal internal standards as they co-elute with the analyte and experience similar ionization and fragmentation, correcting for variations in sample preparation and instrument response. nih.govacs.org A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The response ratio of the analyte to the internal standard is plotted against the analyte concentration. plastics-polymer-analysis.com

Interactive Table: Mass Spectrometry Techniques for Analysis

| Technique | Ionization Method | Analyzer | Application | Key Advantage |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap, TOF | Identification & Quantification | Provides reproducible fragmentation patterns for library matching. |

| LC-MS | Electrospray Ionization (ESI) | Quadrupole, TOF, Orbitrap | Quantification of polar compounds | Suitable for thermally labile and non-volatile compounds. |

| GC-MS/MS | Electron Ionization (EI) | Triple Quadrupole | Trace Quantification | High selectivity and sensitivity (MRM mode). researchgate.net |

| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole, Q-TOF | Trace Quantification in complex matrices | Excellent for biological and environmental samples. acs.org |

Gamma-Ray Spectroscopy for Specific Detection Applications

Gamma-ray spectroscopy is a non-destructive analytical technique primarily used for identifying and quantifying radioactive isotopes. iosrphr.orgnih.gov It measures the energy distribution of gamma rays emitted from a sample. nih.gov Most radioactive sources produce gamma rays of various energies and intensities, and the resulting gamma-ray energy spectrum is characteristic of the specific gamma-emitting nuclides present. nih.gov This technique is not a conventional method for the analysis of stable organic compounds like this compound.

However, innovative applications of gamma-ray interactions with matter have been explored for the detection of non-radioactive substances in specific contexts. One such application involves the measurement of gamma-ray attenuation. A study demonstrated the feasibility of using gamma-ray spectroscopy to determine diethylene glycol (DEG) contamination in ethyl alcohol. upce.czresearchgate.netoup.com This method relies on the principle that the linear and mass attenuation coefficients of a substance for gamma rays are dependent on its elemental composition and density. researchgate.net